6-Prop-2-enylthiazinane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

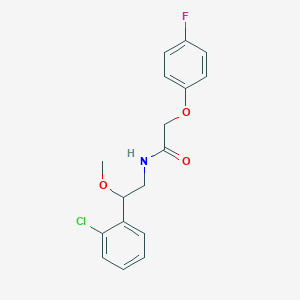

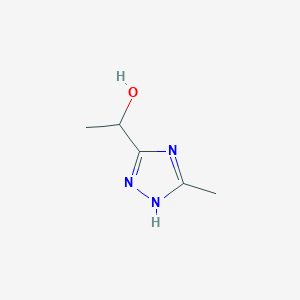

6-Prop-2-enylthiazinane 1,1-dioxide, also known as 6-(propan-2-yl)-1,2-thiazinane-1,1-dione, is a chemical compound . It is stored at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The reaction sequence is optimized using DCM, formaldehyde, or DBM as the methylene bridge sources and DBU as the catalyst .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Mechanism of Action

The mechanism of action of allicin is complex and not fully understood. It is thought to work by inhibiting enzymes involved in various cellular processes, including DNA synthesis and protein synthesis. It has also been shown to interfere with the formation of reactive oxygen species, which can cause damage to cells and tissues.

Biochemical and Physiological Effects:

Allicin has been shown to have a variety of biochemical and physiological effects. It has been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, it has been found to have antioxidant properties, protecting cells from damage caused by free radicals. Allicin has also been studied for its potential in reducing blood pressure, lowering cholesterol levels, and improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using allicin in lab experiments is its availability. Garlic is widely available and relatively inexpensive, making it a convenient source of allicin. Another advantage is its versatility. Allicin can be used in a variety of experiments, from studying the effects of antioxidants on cells to testing the efficacy of new antibiotics. However, there are also limitations to using allicin in lab experiments. One limitation is its instability. Allicin is highly reactive and can break down quickly, making it difficult to study its effects over time. Additionally, the variability in the concentration of allicin in different garlic samples can make it challenging to control for experimental conditions.

Future Directions

There are several future directions for research on allicin. One area of focus is the development of new drugs based on allicin's structure and mechanism of action. Researchers are also exploring the potential of allicin as a natural preservative in the food industry. Additionally, there is interest in studying the effects of allicin on the gut microbiome, as well as its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the safety and efficacy of allicin in humans, particularly in the context of treating disease.

In conclusion, allicin is a fascinating compound that has the potential to make significant contributions to various fields. Its synthesis, mechanism of action, and physiological effects have been the focus of much scientific research, and there are many exciting directions for future study. By continuing to explore the properties and potential applications of allicin, researchers can help unlock its full potential for improving human health and well-being.

Synthesis Methods

The synthesis of allicin involves the reaction of alliin, a sulfur-containing amino acid, with the enzyme alliinase. This reaction occurs when garlic is crushed or chopped, and the enzyme is released from the plant cells. The resulting product is allicin, which has a distinct odor and taste.

Scientific Research Applications

Allicin has been studied extensively for its potential applications in medicine, agriculture, and food preservation. In medicine, it has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential in treating cancer, cardiovascular disease, and diabetes. In agriculture, allicin has been shown to have insecticidal and fungicidal properties, making it a potential alternative to chemical pesticides. In food preservation, it has been studied for its ability to inhibit the growth of bacteria and fungi, thus extending the shelf life of food products.

Properties

IUPAC Name |

6-prop-2-enylthiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-4-7-5-3-6-8-11(7,9)10/h2,7-8H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZHJYHXYDKAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2457820.png)

![[9-(3,4-Dimethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2457826.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2457829.png)

![2-(butylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2457832.png)

![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2457840.png)

![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2457842.png)